molecular formula C11H15NO B1270357 4-(p-Tolyl)morpholine CAS No. 3077-16-5

4-(p-Tolyl)morpholine

Cat. No. B1270357
Key on ui cas rn: 3077-16-5
M. Wt: 177.24 g/mol
InChI Key: OLAFVASCPJETBP-UHFFFAOYSA-N
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Patent
US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with sodium tert-butoxide (56.9 mg, 0.592 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (3.62 mg, 0.00395 mmol, 0.01 equivalents), phosphine ligand (0.00869 mmol, 0.022 equivalents) and dioxane (0.79 mL). To the slurry was added 4-chlorotoluene (47 μL, 0.395 mmol, 1 equivalents) and morpholine (42 μL, 0.474 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 100° C. After 14 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. To assay the crude reaction, an aliquot (7 μL) was taken and diluted in acetonitrile (1.5 mL), then injected onto an HPLC instrument. For isolation purposes, the reaction solution was worked up by diluting with CH2Cl2 (2 mL) and filtering into a round-bottom flask. The vial was rinsed with CH2Cl2 (5 mL), followed by washing of the filter cake with CH2Cl2 (2 mL). The volatiles were removed on a rotary evaporator and the crude concentrate was purified by silica gel column chromatography (25 g silica gel, 85:15 heptane:ethyl acetate). The purified product was isolated as a beige solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.10 (d, J=8.2 Hz, 1H), 6.88-6.81 (m, 2H), 3.87 (dd, J=5.7, 3.9 Hz, 4H), 3.15-3.09 (m, 4H), 2.29 (s, 3H).
Quantity
56.9 mg
Type
reactant
Reaction Step One
Quantity
0.00869 mmol
Type
reactant
Reaction Step One
Quantity
3.62 mg
Type
catalyst
Reaction Step One
Quantity
0.79 mL
Type
solvent
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step Two
Quantity
42 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].P.Cl[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C(#N)C.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[C:12]1([CH3:15])[CH:13]=[CH:14][C:9]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[CH:10][CH:11]=1 |f:0.1,7.8.9.10.11|

Inputs

Step One
Name
Quantity
56.9 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.00869 mmol
Type
reactant
Smiles
P
Name
Quantity
3.62 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.79 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
47 μL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
42 μL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
the vial was removed from the heating block
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
filtering into a round-bottom flask
WASH
Type
WASH
Details
The vial was rinsed with CH2Cl2 (5 mL)
WASH
Type
WASH
Details
by washing of the filter cake with CH2Cl2 (2 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed on a rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
the crude concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (25 g silica gel, 85:15 heptane:ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The purified product was isolated as a beige solid

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C1(=CC=C(C=C1)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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